

Troubleshooting poor thermal stability in polymers containing Cyanox CY 1790

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Compound of Interest

Compound Name: Cyanox CY 1790

Cat. No.: B1669380

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Technical Support Center: Cyanox CY 1790

Welcome to the technical support center for **Cyanox CY 1790**. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the thermal stability of polymer formulations containing **Cyanox CY 1790**.

Frequently Asked Questions (FAQs)

Q1: What is **Cyanox CY 1790** and what is its primary function in polymers?

Cyanox CY 1790 is a high-performance, sterically hindered phenolic antioxidant.^{[1][2]} Its primary function is to protect polymers from thermal and oxidative degradation during processing at high temperatures and throughout the product's service life.^{[3][4]} It acts as a free radical scavenger, preventing the chain reactions that lead to the deterioration of polymer properties.^{[2][5]}

Q2: In which types of polymers is **Cyanox CY 1790** typically used?

Cyanox CY 1790 is effective in a variety of polymers, including:

- Polyolefins (e.g., Polyethylene, Polypropylene)^[6]
- Styrenics (e.g., Polystyrene, ABS)^[6]

- Polyamides[3]
- Elastomers[4]

Q3: What are the typical dosage levels for **Cyanox CY 1790**?

Typical loading levels of **Cyanox CY 1790** are between 0.05% and 0.08% by weight.[3]

However, the optimal concentration can vary depending on the specific polymer, processing conditions, and the presence of other additives.

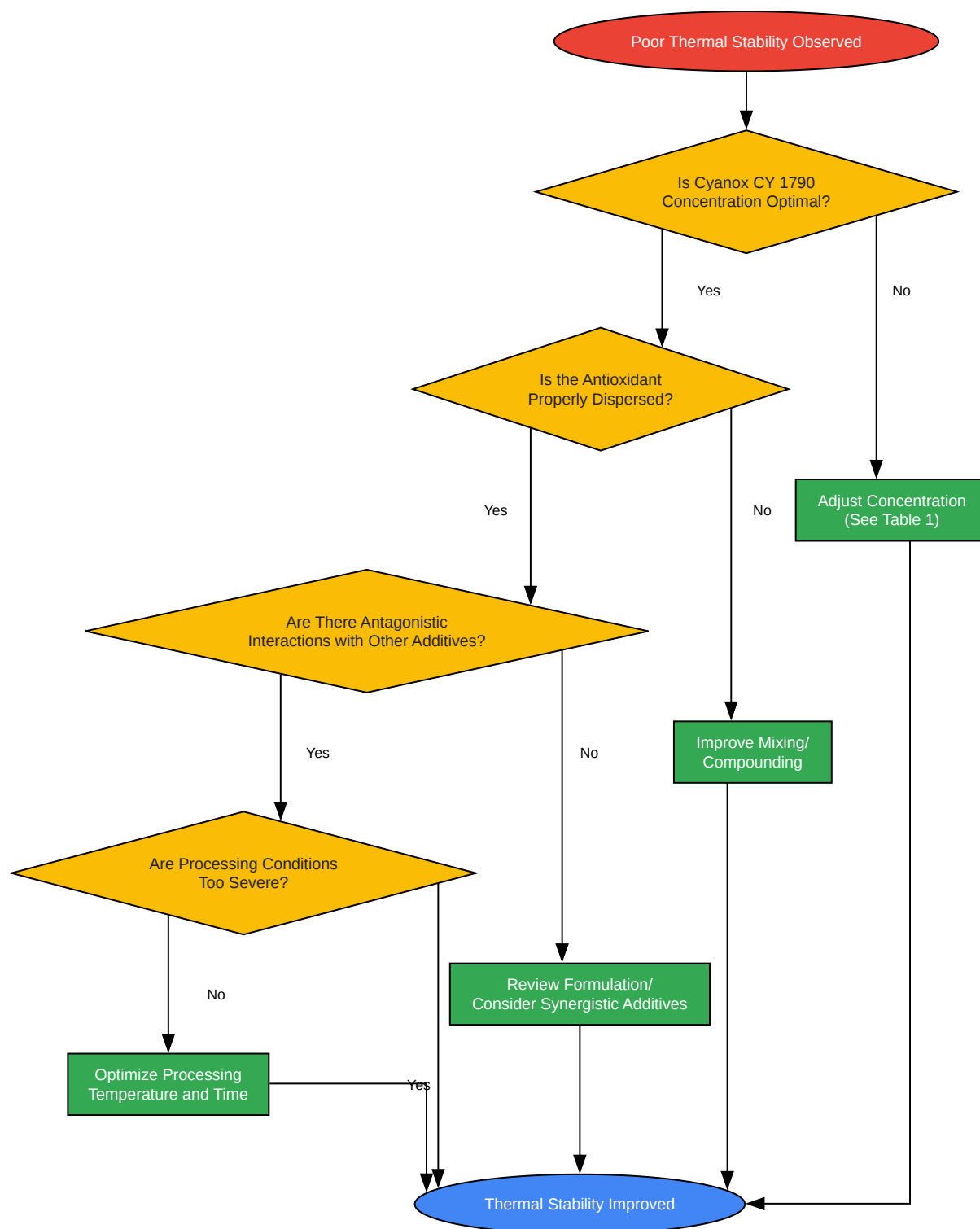
Troubleshooting Guide: Poor Thermal Stability

This guide addresses common issues encountered when using **Cyanox CY 1790**, helping you identify potential causes and implement effective solutions.

Problem: My polymer formulation is exhibiting poor thermal stability (e.g., discoloration, embrittlement, loss of mechanical properties) despite the inclusion of **Cyanox CY 1790**.

Initial Troubleshooting Workflow

Below is a logical workflow to diagnose the potential cause of poor thermal stability.



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Caption: Troubleshooting workflow for poor thermal stability.

Detailed Question & Answer Troubleshooting

Q: How do I know if the concentration of **Cyanox CY 1790** is correct?

A: An incorrect concentration of **Cyanox CY 1790** can lead to inadequate protection. If the concentration is too low, there won't be enough antioxidant to quench the free radicals generated during degradation. Conversely, exceeding the solubility limit of the antioxidant in the polymer can lead to issues like "blooming," where the additive migrates to the surface.^[7]

- Recommended Action: Verify that the loading level of **Cyanox CY 1790** is within the recommended range for your polymer system. Consider performing a concentration ladder experiment to determine the optimal level for your specific application and processing conditions.

Q: What if the antioxidant is not properly dispersed in the polymer matrix?

A: Poor dispersion can result in localized areas with low antioxidant concentration, which will be susceptible to degradation. This can be caused by inadequate mixing or compounding.

- Recommended Action: Ensure your processing method provides sufficient shear and mixing to achieve a homogeneous distribution of **Cyanox CY 1790** throughout the polymer. Consider using a masterbatch to improve dispersion.

Q: Could other additives in my formulation be interfering with **Cyanox CY 1790**?

A: Yes, certain additives can have antagonistic effects with phenolic antioxidants. For example, some fillers or pigments can absorb the antioxidant, reducing its effectiveness. Conversely, some additives can have a synergistic effect.

- Recommended Action: Review your entire formulation. Be aware of potential interactions between additives. Hindered Amine Light Stabilizers (HALS) can sometimes have antagonistic effects with phenolic antioxidants.^[8] It is often beneficial to use **Cyanox CY 1790** in combination with a secondary antioxidant, such as a phosphite or a thioester, to achieve a synergistic effect.^{[1][9]}

Q: Can processing conditions contribute to poor thermal stability?

A: Absolutely. Excessively high processing temperatures, long residence times, or high shear rates can generate free radicals at a rate that overwhelms the antioxidant package.

- Recommended Action: Optimize your processing parameters. Lower the temperature and residence time where possible without compromising the quality of the final product.

Q: My polymer is discoloring (yellowing or "pinkening"). Is this related to the antioxidant?

A: Discoloration, such as yellowing or pinkening, can be a result of the oxidation of the phenolic antioxidant itself.^{[10][11]} This can be triggered by exposure to certain gases like oxides of nitrogen (NO_x) or sulfur (SO_x), which can be present in storage or processing environments.^[10] While this discoloration is often cosmetic and may not affect the mechanical properties, it is an indication of antioxidant transformation.^{[10][12]}

- Recommended Action:
 - Minimize exposure of the polymer to combustion fumes (e.g., from gas-fired heaters or forklifts).^[10]
 - Avoid storage in contact with materials like certain types of cardboard that can release sulfur compounds.^[10]
 - Consider the use of a synergistic antioxidant package that can help mitigate discoloration.

Data Presentation

Table 1: Recommended Starting Dosage of **Cyanox CY 1790** in Various Polymers

Polymer Type	Recommended Dosage (% by weight)	Processing Temperature Range (°C)
Polypropylene (PP)	0.05 - 0.10	200 - 280
Polyethylene (PE)	0.05 - 0.10	180 - 260
Polystyrene (PS)	0.05 - 0.08	200 - 250
ABS	0.05 - 0.10	220 - 260
Polyamides (PA)	0.05 - 0.08	260 - 300

Note: These are starting recommendations. Optimal dosage should be determined experimentally.

Experimental Protocols

To quantitatively assess the thermal stability of your polymer formulation, the following standardized tests are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation of the polymer.

Methodology:

- Sample Preparation: Prepare a small sample of the polymer (5-10 mg). Ensure the sample is representative of the bulk material.
- Instrument Setup:
 - Place the sample in a TGA pan (typically platinum or alumina).
 - Place the pan in the TGA furnace.
- Experimental Conditions:
 - Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent premature oxidation.

- Equilibrate the sample at a low temperature (e.g., 30°C).
- Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature where the polymer is expected to be fully degraded (e.g., 600-800°C).[13][14][15]
- Data Analysis:
 - Plot the sample weight (%) as a function of temperature.
 - The onset of degradation is typically determined as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).[13] A higher onset temperature indicates better thermal stability.

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To measure the time it takes for the polymer to begin oxidizing at a specific isothermal temperature. A longer OIT indicates better oxidative stability.[16][17]

Methodology:

- Sample Preparation: Prepare a small, thin sample of the polymer (5-10 mg) and place it in an open aluminum DSC pan.
- Instrument Setup:
 - Place the sample pan and an empty reference pan in the DSC cell.
- Experimental Conditions:
 - Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).[18][19]
 - Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.[17][18][19]

- Hold the sample at the isothermal temperature until an exothermic peak, indicating the onset of oxidation, is observed.
- Data Analysis:
 - The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Oven Aging Test

Objective: To simulate the long-term thermal aging of a polymer under controlled temperature and air circulation.

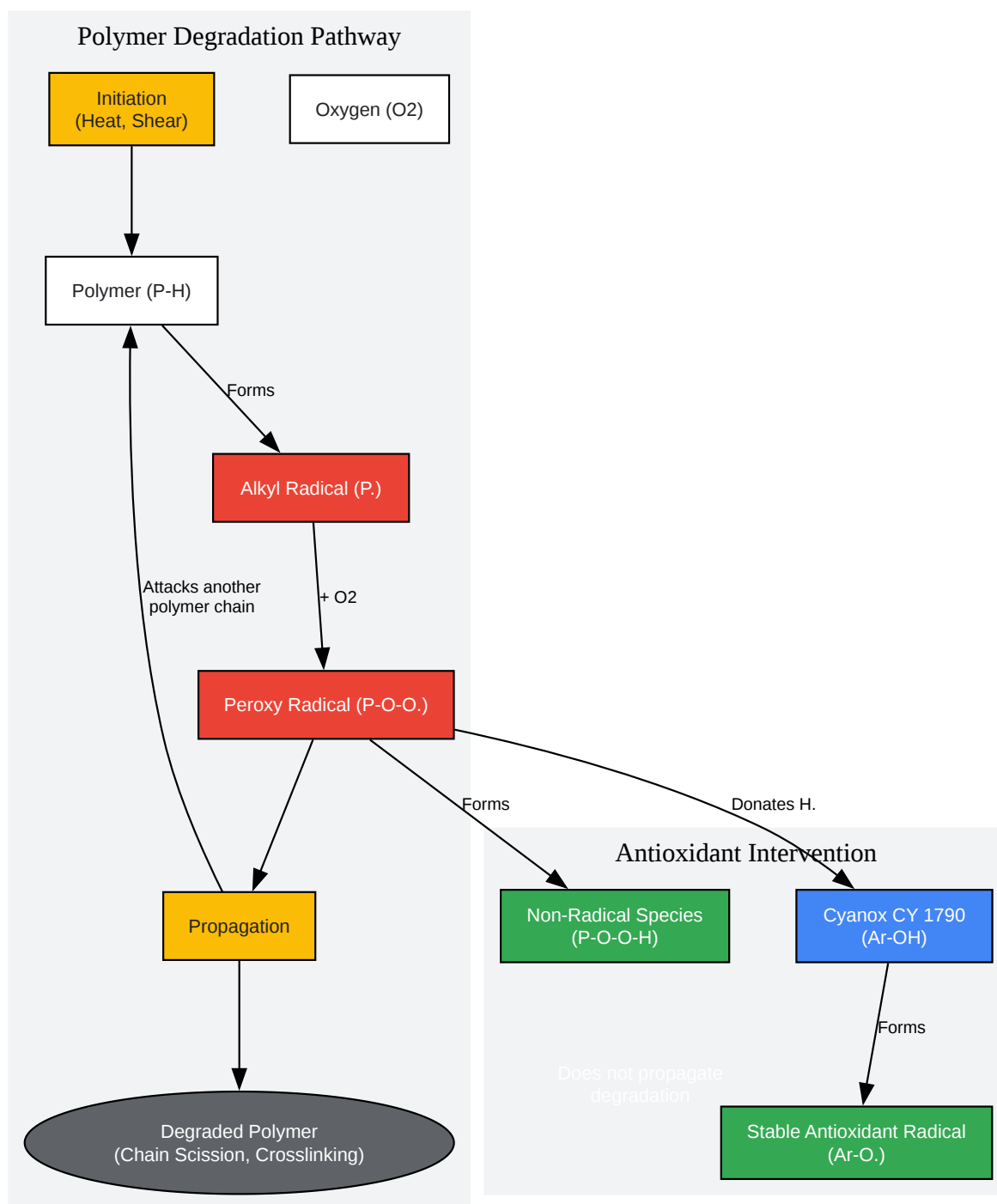
Methodology:

- Sample Preparation: Prepare standardized test specimens (e.g., tensile bars as per ASTM D638) of your polymer formulation.
- Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of un-aged specimens.
- Aging Procedure:
 - Place the remaining specimens in a circulating air oven at a constant, elevated temperature.[\[20\]](#)[\[21\]](#)[\[22\]](#) The temperature should be chosen to accelerate aging without causing immediate melting or degradation.
 - Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 96, 168 hours). [\[22\]](#)
- Post-Aging Property Measurement: After cooling the aged specimens to room temperature, measure their mechanical properties.
- Data Analysis:
 - Plot the change in mechanical properties as a function of aging time. A slower rate of property deterioration indicates better long-term thermal stability.

Visualization of Mechanisms

Polymer Thermo-Oxidative Degradation and Antioxidant Action

The following diagram illustrates the free-radical chain reaction of polymer degradation and the intervention mechanism of a hindered phenolic antioxidant like **Cyanox CY 1790**.



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Caption: Mechanism of polymer degradation and antioxidant intervention.

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